3-Quinuclidinol
Overview
Description
Synthesis Analysis
The synthesis of 3-Quinuclidinol involves several innovative approaches, including the introduction of a 2-carbon chain to D-arabinose, leading to the synthesis of (3S,5S)-quinuclidine-3,5-diol. This method highlights the versatility of sugar derivatives in complex molecule construction (Vázquez-Tato et al., 1995). Another approach involves the separation and isolation of 3-Quinuclidinol's optical isomers, showcasing the compound's chiral nature (Kalir et al., 1971).
Molecular Structure Analysis
The molecular structure of 3-Quinuclidinol has been elucidated through advanced techniques like X-ray diffraction, revealing its ability to form stable crystalline structures. This structural analysis is critical for understanding the compound's reactivity and potential applications in synthesis (Hou et al., 2012).
Chemical Reactions and Properties
3-Quinuclidinol undergoes various chemical reactions, including asymmetric reduction to produce chiral pharmaceutical building blocks. Its reactivity with different reagents underlines its utility in synthesizing muscarine mimics and agonists, demonstrating its importance in medicinal chemistry (Chavakula et al., 2018).
Physical Properties Analysis
The physical properties of 3-Quinuclidinol, such as solubility, boiling point, and melting point, are influenced by its molecular structure. Understanding these properties is crucial for its application in various scientific fields, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of 3-Quinuclidinol, including its basicity, reactivity with acids and bases, and its role as a chiral building block in organic synthesis, are essential for designing reaction pathways. Its enantioselective synthesis showcases the compound's utility in creating highly selective pharmaceutical agents (Luo et al., 2020).
Scientific Research Applications
Synthesis of Muscarine M1 and M3 Agonists and Antagonists
3-Quinuclidinol serves as a building block in synthesizing muscarine M1 and M3 agonists and antagonists. These compounds are potential treatments for Alzheimer's disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala, & Chennupati, 2013).
Isolation of Enantiomers
It is useful in isolating the (+)-enantiomer of 3-Quinuclidinol, which was previously not accessible. This aspect is significant in the field of stereochemistry (Kalir, Sali, & Shirin, 1971).
Studying Cholinergic Interactions
The enantiomers of 3-Quinuclidinol can be used to study cholinergic interactions in mice and guinea pig ileum, which is crucial for understanding nervous system functions (Rehavi, Maayani, & Sokolovsky, 1977).
Synthesis of Pharmaceuticals
3-Quinuclidinol is utilized in the synthesis of various pharmaceuticals. Enzymes like 3-quinuclidinone reductase from Agrobacterium tumefaciens catalyze its production, which is crucial for synthesizing different medicinal compounds (Hou et al., 2012).
Biocatalyst Applications
It can be produced enantioselectively from 3-quinuclidinone by biocatalysts. This synthesis is valuable for industrial applications such as producing solifenacin, revatropate, and aclidinium (Chen et al., 2019).
Intermediate for Muscarine-Active Compounds
3-R-quinuclidinol is an important intermediate in synthesizing several muscarine-active compounds, highlighting its role in medicinal chemistry (Bjørsvik, Liguori, Costantino, & Minisci, 2002).
Quantification in Pharmaceuticals
3-Quinuclidinol dibasic acid esters show potential as pharmacological agents and its quantification is crucial in ensuring the safety and efficacy of pharmaceuticals (Gaykar et al., 2016).
Use in Cholinolytic Agents
3-Quinuclidinyl benzilate (3-QB) is an active cholinolytic agent, and 3-Quinuclidinol plays a role in its structure and immunological characteristics (Krylov et al., 1997).
Safety And Hazards
Future Directions
A highly efficient enzymatic process to produce ®-3-quinuclidinol using a recombinant ketoreductase (KRED) expressed in soluble form in Escherichia coli (E. coli) has been developed . This process is promising for the industrial production of ®-3-quinuclidinol, an important building block for the production of various pharmaceuticals .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862716 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes at 120 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Quinuclidinol | |
Color/Form |
Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |
CAS RN |
1619-34-7 | |
Record name | (±)-3-Quinuclidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinuclidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-QUINUCLIDINOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-QUINUCLIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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